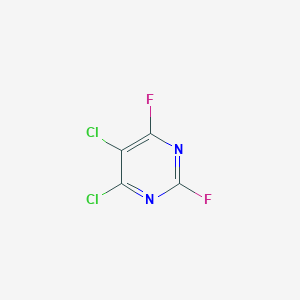

4,5-Dichloro-2,6-difluoropyrimidine

Descripción general

Descripción

4,5-Dichloro-2,6-difluoropyrimidine is a chemical compound with the formula C4Cl2F2N2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2,6-difluoropyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichloro-2,6-difluoropyrimidine include its molecular formula (C4Cl2F2N2), and its molecular weight (184.96 g/mol) . More specific properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

4,5-Dichloro-2,6-difluoropyrimidine serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers have explored its potential in developing drugs targeting specific enzymes or receptors. For instance, it can be used to create derivatives that inhibit mutant isocitrate dehydrogenase (IDH1), an enzyme implicated in cancer metabolism .

Safety and Hazards

4,5-Dichloro-2,6-difluoropyrimidine is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Pyrimidines are known to play a crucial role in various biological processes, including dna synthesis and repair, signaling, and enzyme regulation .

Mode of Action

The mode of action of 4,5-Dichloro-2,6-difluoropyrimidine involves its interaction with its targets, leading to changes at the molecular level. The compound is used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions .

Biochemical Pathways

The biochemical pathways affected by 4,5-Dichloro-2,6-difluoropyrimidine are primarily related to its role in SM coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry. The compound’s role in these reactions suggests it may influence pathways related to the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight of 18496 g/mol , may influence its pharmacokinetics.

Result of Action

The molecular and cellular effects of 4,5-Dichloro-2,6-difluoropyrimidine’s action are primarily related to its role in SM coupling reactions . By facilitating the formation of carbon-carbon bonds, the compound plays a crucial role in the synthesis of complex organic molecules. This can have significant implications at the cellular level, influencing processes such as DNA synthesis and repair .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2,6-difluoropyrimidine. For instance, the compound is classified as harmful/irritant and should be stored under argon . This suggests that exposure to certain environmental conditions, such as oxygen, may affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

4,5-dichloro-2,6-difluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F2N2/c5-1-2(6)9-4(8)10-3(1)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIJUHNFHQYGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2,6-difluoropyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)

![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)

![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)